molecular formula C15H16N2O3S B5794240 5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide

5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B5794240
M. Wt: 304.4 g/mol
InChI Key: KVFWTEBBTQBYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is an orally administered drug that has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide involves the modulation of the AT2R, which is expressed on sensory neurons in the dorsal root ganglia. By blocking the AT2R, this compound can reduce the sensitivity of these neurons and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce pain behavior in animal models of neuropathic pain. Additionally, this compound has been shown to reduce the firing rate of sensory neurons in the dorsal root ganglia, indicating that the drug is able to modulate the activity of these neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is that it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Additionally, the drug is orally administered, which makes it a convenient treatment option for patients. However, one limitation of this compound is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and target pain pathways in the central nervous system.

Future Directions

There are a number of future directions for the research and development of 5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide. One potential direction is to explore the use of the drug in combination with other pain medications, such as opioids or non-steroidal anti-inflammatory drugs. Another potential direction is to investigate the use of this compound in other types of chronic pain, such as cancer-related pain or inflammatory pain. Finally, future research could focus on the development of novel formulations of this compound that are better able to penetrate the blood-brain barrier and target pain pathways in the central nervous system.

Synthesis Methods

5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-ethyl-2-aminothiophene to form the amide intermediate, which is subsequently treated with acetic anhydride to yield the final product.

Scientific Research Applications

5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of chronic pain. The drug works by targeting the angiotensin II type 2 receptor (AT2R), which is found on sensory neurons in the dorsal root ganglia. By blocking the AT2R, this compound can reduce the sensitivity of these neurons and alleviate pain.

Properties

IUPAC Name

5-ethyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-11-8-12(13(16)18)15(21-11)17-14(19)9-4-6-10(20-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWTEBBTQBYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.